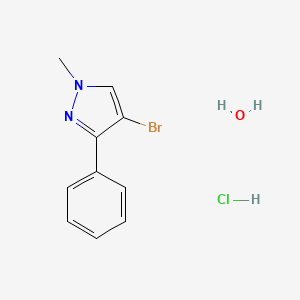

4-Bromo-1-methyl-3-phenyl-1H-pyrazole hydrochloride hydrate

Description

4-Bromo-1-methyl-3-phenyl-1H-pyrazole hydrochloride hydrate is a pyrazole-derived compound with a bromine atom at the 4-position, a methyl group at the 1-position, and a phenyl group at the 3-position. Its hydrochloride hydrate form enhances solubility, making it suitable for pharmaceutical and synthetic applications. Pyrazole derivatives are widely studied for their biological activities, including kinase inhibition and antimicrobial properties. The hydrochloride hydrate formulation is a common strategy to improve bioavailability in drug development .

Properties

IUPAC Name |

4-bromo-1-methyl-3-phenylpyrazole;hydrate;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9BrN2.ClH.H2O/c1-13-7-9(11)10(12-13)8-5-3-2-4-6-8;;/h2-7H,1H3;1H;1H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GFEXPAMWWMKLRA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=C(C(=N1)C2=CC=CC=C2)Br.O.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12BrClN2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

291.57 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Bromo-1-methyl-3-phenyl-1H-pyrazole hydrochloride hydrate typically involves the following steps:

Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the condensation of 1,3-diketones with hydrazines. For example, the reaction between 1-phenyl-3-methyl-1,3-diketone and hydrazine hydrate can yield the pyrazole ring.

Formation of Hydrochloride Salt: The final step involves the conversion of the free base to its hydrochloride salt by reacting with hydrochloric acid, followed by crystallization to obtain the hydrate form.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, the use of environmentally friendly catalysts and solvents can be employed to minimize waste and reduce the environmental impact.

Chemical Reactions Analysis

Types of Reactions

4-Bromo-1-methyl-3-phenyl-1H-pyrazole hydrochloride hydrate can undergo various chemical reactions, including:

Substitution Reactions: The bromine atom at the 4-position can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, depending on the reagents and conditions used.

Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form more complex structures.

Common Reagents and Conditions

Substitution Reactions: Nucleophiles such as amines or thiols, with catalysts like palladium or copper, under mild to moderate temperatures.

Oxidation and Reduction: Oxidizing agents like potassium permanganate or reducing agents like sodium borohydride.

Coupling Reactions: Palladium catalysts, bases like potassium carbonate, and solvents like toluene or DMF.

Major Products Formed

Substitution Reactions: Substituted pyrazoles with various functional groups.

Oxidation and Reduction: Oxidized or reduced forms of the pyrazole compound.

Coupling Reactions: Biaryl or heteroaryl compounds with extended conjugation.

Scientific Research Applications

Agrochemical Applications

Pesticide Development

The compound has been explored as a potential pesticide due to its bioactivity against various pests and pathogens affecting crops. Pyrazole derivatives have been reported to exhibit insecticidal properties, making them candidates for development in crop protection products .

Synthesis and Chemical Reactions

Synthetic Intermediates

4-Bromo-1-methyl-3-phenyl-1H-pyrazole hydrochloride hydrate serves as an important intermediate in organic synthesis. It can be used to synthesize more complex molecules through various chemical reactions such as nucleophilic substitution and cyclization processes. For example, it can be transformed into other pyrazole derivatives that possess enhanced biological activities .

Data Table: Summary of Applications

Case Study 1: Antifungal Activity

A study evaluated the antifungal efficacy of several pyrazole derivatives against Helminthosporium, Fusarium oxysporum, and Alternaria alternate. Compounds with electron-donating groups at the aryl ring showed significantly higher antifungal activity compared to those with electron-withdrawing groups .

Case Study 2: Anticancer Research

In a recent investigation, a series of 1H-pyrazolo[3,4-b]pyridine derivatives were synthesized and tested for anticancer activity. The results indicated that specific substitutions on the pyrazole ring enhanced cytotoxicity against human cancer cell lines, suggesting a promising avenue for further research into 4-bromo-1-methyl-3-phenyl-1H-pyrazole derivatives in cancer therapy .

Mechanism of Action

The mechanism of action of 4-Bromo-1-methyl-3-phenyl-1H-pyrazole hydrochloride hydrate depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes or receptors, to exert its effects. The presence of the bromine atom and the pyrazole ring can influence its binding affinity and specificity towards these targets. The exact pathways involved can vary based on the specific biological activity being investigated.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural and Physicochemical Properties

The table below compares the target compound with three structurally related pyrazole derivatives:

*Calculated based on free base (C10H10BrN2: 237.09) + HCl (36.46) + H2O (18.02).

†Includes bromophenyl, dimethylindole, and sulfonamide groups.

Key Observations:

- The 3-phenyl group increases lipophilicity relative to the 3-hydroxy analog .

- Hydrochloride Hydrate: This formulation likely enhances aqueous solubility compared to non-salt forms, a critical factor in drug delivery .

- Molecular Weight : The target compound (~292 g/mol) is intermediate in size between simpler analogs (223–239 g/mol) and the bulky sulfonamide derivative (620 g/mol) .

Biological Activity

4-Bromo-1-methyl-3-phenyl-1H-pyrazole hydrochloride hydrate is a pyrazole derivative that has garnered interest in pharmacological research due to its diverse biological activities. Pyrazoles are known for their ability to interact with various biological targets, making them valuable in medicinal chemistry. This article reviews the biological activity of this compound, focusing on its anticancer, antibacterial, anti-inflammatory, and other therapeutic potentials.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

| Property | Value |

|---|---|

| Molecular Formula | C10H10BrN3·HCl·H2O |

| Molecular Weight | 290.56 g/mol |

| CAS Number | 105994-55-6 |

| Solubility | Soluble in water and organic solvents |

Anticancer Activity

Research indicates that pyrazole derivatives exhibit significant anticancer properties. The compound this compound has been evaluated for its antiproliferative effects on various cancer cell lines. Studies have shown that it can inhibit the growth of lung, breast, and prostate cancer cells through mechanisms involving apoptosis induction and cell cycle arrest.

A study highlighted the efficacy of pyrazole-based compounds in targeting specific cancer pathways, leading to reduced tumor growth in vivo. For instance, derivatives similar to 4-Bromo-1-methyl-3-phenyl-1H-pyrazole have demonstrated potent activity against MDA-MB-231 (breast cancer) and HepG2 (liver cancer) cells, with IC50 values indicating effective dose-response relationships .

Antibacterial Activity

The antibacterial properties of this compound have been explored against various bacterial strains. Research has indicated that this compound exhibits inhibitory effects against Gram-positive and Gram-negative bacteria, including Staphylococcus aureus and Escherichia coli. The mechanism of action is believed to involve disruption of bacterial cell wall synthesis and interference with metabolic pathways.

In a comparative study, the compound showed comparable efficacy to standard antibiotics such as ampicillin, suggesting its potential as a lead compound for developing new antibacterial agents .

Anti-inflammatory Activity

Anti-inflammatory effects have also been documented for this pyrazole derivative. It has been shown to inhibit pro-inflammatory cytokines such as TNF-alpha and IL-6 in vitro. The compound's ability to modulate inflammatory pathways positions it as a candidate for treating inflammatory diseases.

In experimental models, the compound demonstrated significant reduction in carrageenan-induced paw edema in rats, indicating its potential utility in managing acute inflammation .

Case Studies

Several case studies have documented the biological activity of pyrazole derivatives:

- Anticancer Efficacy : A study involved synthesizing a series of pyrazole derivatives, including this compound. The results showed significant inhibition of tumor growth in xenograft models.

- Antibacterial Testing : In vitro assays against E. coli and S. aureus revealed that the compound exhibited minimum inhibitory concentrations (MICs) comparable to established antibiotics.

- Anti-inflammatory Response : A model using lipopolysaccharide (LPS)-stimulated macrophages demonstrated that treatment with the compound significantly reduced the secretion of inflammatory mediators.

Q & A

Q. What are the optimal synthetic routes for preparing 4-bromo-1-methyl-3-phenyl-1H-pyrazole hydrochloride hydrate, and how can purity be validated?

Methodological Answer :

- Synthesis : A common approach involves alkylation of the pyrazole core. For example, methylation of the 1H-pyrazole derivative using sodium hydride and methyl iodide under anhydrous conditions (e.g., DMF, 0–5°C) can introduce the methyl group at the N1 position . Bromination at the C4 position may utilize N-bromosuccinimide (NBS) in a polar aprotic solvent (e.g., DCM) with catalytic Lewis acids. Subsequent hydrochloride salt formation and hydration yield the final product.

- Purity Validation : Use high-performance liquid chromatography (HPLC) with UV detection (≥98% purity threshold) and confirm stoichiometric hydration via thermogravimetric analysis (TGA) .

Q. What spectroscopic techniques are critical for characterizing this compound, and what key data should researchers expect?

Methodological Answer :

- 1H/13C NMR : Expect aromatic proton signals (δ 7.2–7.8 ppm for phenyl groups), a singlet for the methyl group (δ ~2.5 ppm), and pyrazole ring protons (δ 6.0–8.0 ppm). The bromide substituent deshields adjacent carbons, shifting their 13C signals upfield .

- IR Spectroscopy : Look for N-H stretches (~3400 cm⁻¹ for hydrate), C-Br vibrations (~600 cm⁻¹), and C=N stretches (~1600 cm⁻¹) .

- Mass Spectrometry : The molecular ion peak should correspond to the anhydrous free base (e.g., [M-Cl]+ at m/z 265.1) .

Q. What safety protocols are essential for handling this compound during experiments?

Methodological Answer :

- PPE : Wear nitrile gloves, safety goggles, and lab coats. Use a fume hood to avoid inhalation of fine powders or vapors .

- Storage : Keep in a dry, airtight container at 2–8°C to prevent hydrate decomposition. Avoid exposure to light or moisture .

- Spill Management : Neutralize with inert absorbents (e.g., vermiculite) and dispose of as halogenated waste per local regulations .

Advanced Research Questions

Q. How can researchers resolve contradictions in reaction yields when scaling up synthesis?

Methodological Answer :

- Mechanistic Analysis : Use kinetic studies (e.g., in situ IR or HPLC monitoring) to identify rate-limiting steps, such as incomplete bromination or side reactions at elevated temperatures.

- Process Optimization : Implement flow chemistry or controlled crystallization techniques to improve reproducibility. Adjust solvent polarity (e.g., switch from THF to acetonitrile) to enhance intermediate stability .

Q. What advanced analytical methods differentiate between structural isomers or hydration states?

Methodological Answer :

- X-ray Diffraction (XRD) : Resolve crystal packing to confirm the position of the bromine and methyl groups .

- Dynamic Vapor Sorption (DVS) : Quantify hydrate stability under varying humidity conditions.

- Solid-State NMR : Distinguish between anhydrous and hydrate forms via 1H-15N correlation spectroscopy .

Q. How does the hydrochloride hydrate form influence solubility, and what formulation challenges arise?

Methodological Answer :

- Solubility Profiling : Perform phase-solubility studies in buffered solutions (pH 1–7.4). The hydrochloride salt typically enhances aqueous solubility but may precipitate under physiological pH.

- Co-Solvent Systems : Test binary mixtures (e.g., PEG-400/water) to improve bioavailability. Monitor hydrate-to-anhydrous transitions using differential scanning calorimetry (DSC) .

Q. What computational strategies predict the compound’s reactivity in catalytic systems?

Methodological Answer :

Q. How can researchers address discrepancies in NMR data due to dynamic exchange processes?

Methodological Answer :

- Variable-Temperature NMR : Identify exchange-broadened peaks by cooling samples to –40°C (e.g., in DMSO-d6).

- 2D EXSY : Detect proton exchange between hydrate and anhydrous forms or tautomeric pyrazole configurations .

Q. What methodologies identify and quantify degradation products under accelerated stability conditions?

Methodological Answer :

Q. How do structural modifications (e.g., halogen substitution) impact biological activity in related pyrazole analogs?

Methodological Answer :

- SAR Studies : Synthesize derivatives (e.g., 4-chloro or 4-fluoro analogs) and test against target enzymes (e.g., kinases) using enzymatic assays.

- Crystallography : Co-crystallize analogs with proteins to map binding interactions. Bromine’s electronegativity and size often enhance hydrophobic binding but may sterically hinder access .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.